1-(2-Hydroxyethyl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-5-6(8)10/h7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKWNLMXXRCEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Novel Synthetic Approaches and Innovations
Modern synthetic chemistry offers several sophisticated routes to 1-(2-Hydroxyethyl)piperazin-2-one and its derivatives, moving beyond classical methods to more efficient and targeted strategies.
A key approach involves the reductive amination and subsequent cyclization of ethanolamine (B43304) precursors. This strategy efficiently constructs the core piperazinone ring structure. A one-pot, tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones in good yields. nih.gov Another method involves the oxidation of a protected ethanolamine to an aminoacetaldehyde, which then undergoes a reductive amination reaction with an amino acid ester to form a chiral diamine derivative. google.com This intermediate then undergoes deprotection and cyclization to yield the final chiral piperazinone derivative. google.com
The choice of catalyst is critical in directing the reductive cyclization pathway and ensuring high selectivity. For the synthesis of the related compound N-(2-hydroxyethyl)piperazine from ethanolamines, a hydrogenation-dehydrogenation catalyst comprising nickel, copper, and chromium has been utilized. google.com In the synthesis of chiral piperazinone derivatives, the reductive amination step can be carried out using reducing agents like sodium triacetoxyborohydride (B8407120) or Raney nickel. google.com For the final deprotection and cyclization step to form the piperazinone ring, a Palladium on carbon (Pd/C) catalyst with hydrogen is employed. google.com Acid catalysts, including both Lewis and Brønsted acids, have also been explored in the conversion of related oxazolidinone structures to piperazine (B1678402) derivatives. google.com
Table 1: Catalyst Systems in Piperazinone and Related Syntheses
| Catalyst/Reagent | Precursors | Product Type | Reference |
|---|---|---|---|
| Nickel-Copper-Chromium | Monoethanolamine, Diethanolamine (B148213) | N-(2-hydroxyethyl)piperazine | google.com |
| Sodium Triacetoxyborohydride | Aminoacetaldehyde, Amino acid ester | Chiral Diamine Derivative | google.com |
| Pd/C, H₂ | Chiral Diamine Derivative | Chiral Piperazinone | google.com |
Reaction parameters such as temperature, pressure, and solvent play a significant role in the yield and selectivity of the synthesis. In the reductive alkylation-cyclization for N-(2-hydroxyethyl)piperazine, temperatures range from 125°C to 250°C under pressures of 300 to 800 psig. google.com Optimization of these parameters is crucial; for instance, conducting the reaction at 190°C and 490 psig maximizes selectivity while minimizing byproducts. smolecule.com For the synthesis of chiral piperazinones, the reductive amination step requires careful temperature control, specifically between -10°C and 0°C, to prevent the undesired reduction of the aldehyde group. google.com The subsequent cyclization step is typically performed at a milder temperature of 10-30°C. google.com The choice of solvent is also important, with alcohol-based solvents being common for these reaction steps. google.com
Table 2: Key Reaction Parameters
| Reaction Step | Parameter | Value/Condition | Purpose | Reference |
|---|---|---|---|---|
| Reductive Amination | Temperature | -10°C to 0°C | Prevent aldehyde reduction | google.com |
| Deprotection/Cyclization | Temperature | 10°C to 30°C | Promote cyclization | google.com |
| Reductive Alkylation (related compound) | Temperature | 125°C - 250°C | Effect conversion | google.com |
The synthesis of functionalized derivatives often involves multi-step sequences where 1-(2-hydroxyethyl)piperazine or a related structure serves as a key building block. For example, novel piperazine derivatives with potential radioprotective properties are synthesized in a two-step process. nih.gov The first step involves reacting a substituted aromatic alcohol with epibromohydrin (B142927), followed by a second step where 1-(2-hydroxyethyl)piperazine is introduced as a nucleophile to form the final product. nih.gov Similarly, antimalarial hybrid compounds have been synthesized by coupling hydroxylated quinoline (B57606) intermediates with other molecules; the necessary intermediates are prepared by reacting 4,7-dichloroquinoline (B193633) with 1-(2-hydroxyethyl)piperazine. nih.gov Chiral piperazinone derivatives can be synthesized via a three-step route starting from a protected ethanolamine, which is first oxidized, then undergoes reductive amination with an amino acid ester, and is finally deprotected and cyclized. google.com Another versatile one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to produce various piperazin-2-ones. acs.org
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. royalsocietypublishing.org This involves using safer solvents, reducing waste, and employing reusable catalysts. For instance, the use of aqueous ethanol (B145695) as a green solvent has been demonstrated in the synthesis of other heterocyclic systems. rsc.org The development of heterogeneous catalysts, such as piperazine immobilized on graphene oxide, allows for easy separation and reuse for multiple reaction cycles without significant loss of activity. rsc.org Such strategies, while not yet all explicitly documented for this compound, represent the direction of modern synthesis development, aiming for more sustainable and energy-efficient processes. royalsocietypublishing.orgrsc.org
Reductive Alkylation-Cyclization Strategies of Ethanolamines
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. Density Functional Theory (DFT) has been used to investigate the formation of various degradation products from monoethanolamine, including this compound (HEPO). whiterose.ac.uk These computational studies help to rationalize the formation of such products, which can be challenging to elucidate through experimental means alone. whiterose.ac.uk The mechanism for reductive alkylation-cyclization is believed to involve the dehydrogenation of ethanolamine moieties to form imine intermediates, which then undergo hydrogenation-driven cyclization. smolecule.com The synthesis of piperazinones via a tandem reaction proceeds through a sequence of reductive amination, followed by an N,N'-acyl transfer, and finally cyclization to form the six-membered ring. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Detailed research findings and specific data tables concerning the optimization of reaction conditions to maximize yield and selectivity for the synthesis of this compound are not extensively available in the public scientific literature. The primary focus of published research, including patents and academic papers, has been on the synthesis and optimization of its precursor, N-(2-hydroxyethyl)piperazine, and various complex derivatives synthesized from it.
While general principles of piperazinone synthesis exist, such as the cyclization of N-substituted ethylenediamine (B42938) derivatives or the alkylation of a piperazinone core, specific studies detailing the systematic optimization of parameters like temperature, pressure, catalyst, and molar ratios for this compound are not sufficiently documented in the available search results.
For context, optimization studies for related but distinct compounds are well-documented. For instance, the synthesis of the precursor N-(2-hydroxyethyl)piperazine via the reductive alkylation and cyclization of monoethanolamine and diethanolamine has been optimized. A patented industrial method highlights the influence of catalyst composition and reaction conditions on the production of this precursor. google.com
Table 1: Patented Conditions for N-(2-hydroxyethyl)piperazine Synthesis google.com
| Parameter | Preferred Range | Catalyst Composition (mol %) |
|---|---|---|
| Temperature | 125°C - 225°C | Nickel: 60-85% |
| Pressure | 300 - 1500 psig | Copper: 14-37% |
| Molar Ratio (Monoethanolamine:Diethanolamine) | 3:1 to 1:3 | Chromium: 1-5% |
| Catalyst | Hydrogenation-dehydrogenation catalyst | |
Similarly, research into the synthesis of other piperazine derivatives, such as 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine, demonstrates clear optimization of reaction conditions to achieve high yields. In one study, a yield of 98.16% was achieved by carefully controlling the molar ratio of reactants, temperature, and reaction time. researchgate.net
Table 2: Optimized Conditions for 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine Synthesis researchgate.net
| Parameter | Optimized Condition |
|---|---|
| Molar Ratio (HEP:PO) | 1.0 |
| Reaction Temperature | 50°C |
| Reaction Time | 180 min |
| Achieved Yield | 98.16% |
Derivatization and Functionalization Strategies
Synthesis of Substituted 1-(2-Hydroxyethyl)piperazine Derivatives
The synthesis of substituted derivatives of 1-(2-hydroxyethyl)piperazin-2-one is a key area of research, enabling the exploration of new chemical space for various applications.
Alkylation and acylation reactions are fundamental methods for diversifying the this compound scaffold. These reactions primarily target the secondary amine at the N4 position and the primary hydroxyl group of the hydroxyethyl (B10761427) side chain.
The secondary amine provides a nucleophilic center for alkylation with various electrophiles. For instance, reaction with epibromohydrin (B142927) has been used to synthesize derivatives like 1-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol, demonstrating a straightforward method for extension from the piperazine (B1678402) core. nih.govsemanticscholar.org This reaction typically proceeds in a polar solvent like ethanol (B145695) or acetonitrile, often in the presence of a base such as potassium carbonate to neutralize the acid formed. nih.gov Similarly, alkylation with ω-halogenated alkyl chains can be achieved, as seen in the condensation with 3-(2-acetyl-10-phenothiazyl)-propyl bromide. google.com
Acylation reactions can target either the N4-amine or the hydroxyl group. The acylation of the N4 position is exemplified by the formation of 4-Acetyl-1-(2-hydroxyethyl)piperazin-2-one. nih.gov This type of reaction typically involves an acylating agent like an acid chloride or anhydride. Enzymatic acylation represents a milder, more selective alternative. For example, enzymes can catalyze the acylation of hydroxyl groups, a technique that could be applied to the hydroxyethyl moiety of the title compound using bifunctional acylating agents. google.com
| Derivative Name | Starting Material | Reaction Type | Key Reagents |
|---|---|---|---|
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol | 1-(2-Hydroxyethyl)piperazine | Alkylation | Epibromohydrin, Phenol, K₂CO₃ |
| 1-(2-hydroxyethyl) 4-[3-(2-acetyl-10-phenothiazyl)-propyl]-piperazine | 1-(2-Hydroxyethyl)piperazine | Alkylation | 3-bromo-1-(10H-phenothiazin-2-yl)propan-1-one |
| 4-Acetyl-1-(2-hydroxyethyl)piperazin-2-one | This compound | Acylation | Acetic Anhydride (or similar) |
Introducing aromatic and heterocyclic rings onto the this compound framework is a common strategy to develop compounds with specific biological or material properties. These moieties can be appended through the N4-nitrogen.
Key synthetic methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions, which are effective for forming N-aryl bonds. mdpi.com Aromatic nucleophilic substitution (SNAr) is another viable route, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com For example, a piperazine derivative can be reacted with an aryl halide to yield the N-arylpiperazine product.
The synthesis of complex molecules often involves multi-step sequences. For instance, the preparation of a molecule containing pyrimidine (B1678525) and thiazole (B1198619) rings involved coupling 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a pre-functionalized piperazine, 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol. researchgate.net This highlights a modular approach where the piperazine acts as a linker between different heterocyclic systems. 1-(2-Hydroxyethyl)piperazine has also been identified as a highly efficient organocatalyst for the direct C(sp2)–H arylation of unactivated arenes, demonstrating its utility in facilitating the formation of biaryl compounds. acs.org
| Derivative Type | Synthetic Strategy | Example Moiety |
|---|---|---|
| N-Aryl Derivatives | Buchwald-Hartwig Amination | Phenyl, Trifluoromethylphenyl |
| N-Aryl Derivatives | Ullmann-Goldberg Reaction | Various substituted arenes |
| N-Heterocyclic Derivatives | Nucleophilic Substitution | Pyrimidinyl, Thiazolyl |
The creation of combinatorial libraries allows for the rapid synthesis and screening of a large number of related compounds. The this compound structure is an excellent scaffold for library synthesis due to its multiple points of diversification.
The design of such a library begins with a central template or scaffold, in this case, this compound. core.ac.uk Substituents are then varied at the reactive sites—the N4-nitrogen and the O-terminus of the hydroxyethyl group. The "split synthesis" method is a powerful strategy where a solid support resin is divided into portions, each reacted with a different building block, and then recombined and split again for subsequent reaction steps. nih.gov
A key principle is the use of a scaffold-ranking library, which allows for the screening of millions of compounds by testing a much smaller number of mixtures. nih.gov Once an active library is identified, a positional scanning library can be used to determine the most effective functional groups at each position of the scaffold. nih.gov For solution-phase parallel synthesis, the choice of reagents is crucial. For example, using volatile primary amines in the formation of imines from a template allows for purification simply by evaporation. core.ac.uk Reductive amination is another robust reaction for library synthesis, with reagents like sodium triacetoxyborohydride (B8407120) being preferred for their mild and selective nature. core.ac.uk
Conjugation and Grafting Techniques
The chemical reactivity of this compound and its derivatives allows for their attachment to larger structures, such as biopolymers and nanomaterials, to impart new functionalities.
Sporopollenin (B1173437), a highly durable biopolymer found in the outer wall of pollen grains, can be functionalized with 1-(2-hydroxyethyl)piperazine to create novel hybrid materials. Research has detailed the successful magnetization and functionalization of Lycopodium clavatum spores with this compound. researchgate.netsciexplore.irresearchgate.net The resulting material, named 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP), combines the robustness of sporopollenin and the magnetic properties of iron oxide nanoparticles with the chelating ability of the piperazine moiety. sciexplore.irum.edu.my
The formation of MNPs-Sp-HEP is confirmed through various analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy verifies the presence of the functional groups, while Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDS) confirm the morphological and elemental changes after functionalization. researchgate.netum.edu.my A Vibrating Sample Magnetometer (VSM) is used to characterize the magnetic properties of the hybrid material. sciexplore.ir This functionalized biopolymer has been investigated for its ability to adsorb heavy metal ions from aqueous solutions. sciexplore.irum.edu.my
Graphene oxide (GO), with its large surface area and oxygen-containing functional groups, is another substrate that can be modified with piperazine derivatives. The goal of such modification is often to enhance the material's properties for specific applications, such as adsorption or catalysis.
Piperazine-modified magnetic graphene oxide (Pip@MGO) has been synthesized and used as a nano-adsorbent. researchgate.net The synthesis involves grafting the piperazine moiety onto the GO surface, which has been previously magnetized. In a related application, sulphonated graphene oxide (SGO) was used as a catalyst for the synthesis of a derivative containing a 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl) group, demonstrating the compatibility of the piperazine derivative within GO-catalyzed reaction systems. rsc.org
The formation of graphene oxide hydrogels can also be influenced by the addition of amines. google.com While not specifying this compound directly, the general method involves adding an amine to an acidic dispersion of graphene oxide to induce gelation. google.com Furthermore, the compatibility of the piperazine structure with GO is shown in studies where N-(2-hydroxyethyl)-piperazine-N'-(2-ethanesulfonic acid) (HEPES) buffer is used to suspend lipid films for interaction studies with GO, indicating the piperazine ring does not adversely interfere with the system. gdut.edu.cn
Formation of Metal Complexes and Organic-Inorganic Hybrid Materials
The unique structural characteristics of this compound, namely the presence of nitrogen and oxygen donor atoms, allow it to participate in the formation of a wide array of metal complexes and hybrid materials with tailored properties.
Coordination Chemistry of 1-(2-Hydroxyethyl)piperazine as a Ligand
While specific studies on the coordination chemistry of this compound are limited, the broader class of N-substituted piperazine derivatives offers significant insights into its potential behavior as a ligand. These derivatives are known to coordinate with a variety of metal ions, leading to the formation of complexes with diverse geometries and properties.
Generally, piperazine and its derivatives can act as monodentate or bidentate ligands through their nitrogen atoms. In some cases, they can also function as bridging ligands, connecting two metal centers to form polymeric structures. The introduction of a hydroxyethyl group, as in this compound, provides an additional oxygen donor site, enhancing its coordination capabilities and allowing for chelation.
Studies on the closely related N,N'-bis(2-hydroxyethyl)piperazine have shown the formation of polymeric complexes with cadmium(II) and mercury(II), where the ligand bridges metal centers through its nitrogen and oxygen atoms. masjaps.com Similarly, research on 1,4-bis(2-hydroxyethyl)piperazine has demonstrated the formation of complexes with Cu(II), Ni(II), Co(II), and Zn(II), resulting in distorted octahedral, square planar, and tetrahedral geometries. ekb.eg It is reasonable to infer that this compound would exhibit similar coordination behavior, utilizing its piperazine nitrogen and the hydroxyl oxygen to form stable complexes.
Table 1: Predicted Coordination Geometries of Metal Complexes with Piperazine Derivatives
| Metal Ion | Ligand | Predicted Geometry |
| Cu(II) | 1,4-bis(2-hydroxyethyl)piperazine | Distorted Octahedral |
| Co(II) | 1,4-bis(2-hydroxyethyl)piperazine | Distorted Octahedral |
| Ni(II) | 1,4-bis(2-hydroxyethyl)piperazine | Distorted Square Planar |
| Zn(II) | 1,4-bis(2-hydroxyethyl)piperazine | Distorted Tetrahedral |
This table is based on data for a related compound and serves as a predictive model for the coordination behavior of this compound.
Synthesis of Haloplumbate(II) Complexes
While specific research on the synthesis of haloplumbate(II) complexes with this compound is not extensively documented, a study on the related compound (2-hydroxyethyl)piperazine-1,4-diium has successfully yielded a tetrachloroplumbate(II) complex. csic.es In this material, with the formula C6H16N2OPbCl4, the organic cation templates the formation of one-dimensional polymeric chains of [PbCl4O]n-. The lead(II) center is coordinated by five chlorine atoms and one oxygen atom from the ligand in a distorted octahedral geometry. csic.es The structure is further stabilized by a network of N-H···Cl, O-H···Cl, and C-H···Cl hydrogen bonds. csic.es
This example demonstrates the potential of using protonated forms of this compound to direct the assembly of haloplumbate frameworks. The size, shape, and charge of the organic cation are critical factors in determining the dimensionality and connectivity of the inorganic substructure.
Table 2: Crystallographic Data for (2-hydroxyethyl)piperazine-1,4-diium Tetrachloroplombate(II)
| Parameter | Value |
| Chemical Formula | C6H16N2OPbCl4 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9926(2) |
| b (Å) | 10.3691(5) |
| c (Å) | 11.3558(4) |
| α (°) | 111.755(4) |
| β (°) | 96.080(3) |
| γ (°) | 105.948(4) |
| Z | 2 |
Data sourced from a study on a related piperazine derivative. csic.es
Preparation of Noncentrosymmetric Materials
Noncentrosymmetric (NCS) materials are of great interest due to their potential applications in nonlinear optics, piezoelectricity, and pyroelectricity. The synthesis of NCS materials often relies on the use of chiral building blocks or the controlled assembly of achiral components in a noncentrosymmetric fashion.
A notable example of a noncentrosymmetric material derived from a related piperazine compound is bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate, with the formula [C6H16N2O]2(HC2O4)4·3H2O. researchgate.net This compound was synthesized through the slow evaporation of an aqueous solution containing the protonated piperazine derivative and oxalic acid. researchgate.net
Single-crystal X-ray diffraction analysis revealed that this material crystallizes in the noncentrosymmetric triclinic space group P1. researchgate.net The structure consists of anionic chains of hydrogen oxalate (B1200264) ions that are interconnected by the N-(2-hydroxyethyl)piperazine-1,4-diium cations and water molecules through an extensive network of hydrogen bonds. researchgate.net The absence of an inversion center in the crystal structure is a key requirement for second-order nonlinear optical properties. This research highlights a successful strategy for the preparation of noncentrosymmetric materials by employing protonated piperazine derivatives to template the formation of an ordered, non-centrosymmetric crystalline lattice. researchgate.net
Table 3: Crystallographic Data for Bis[N-(2-hydroxyethyl)piperazine-1,4-diium] Tetrakis(hydrogen oxalate) Trihydrate
| Parameter | Value |
| Chemical Formula | [C6H16N2O]2(HC2O4)4·3H2O |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.688(2) |
| b (Å) | 8.315(2) |
| c (Å) | 16.634(3) |
| α (°) | 96.63(2) |
| β (°) | 99.81(3) |
| γ (°) | 110.01(2) |
| Z | 1 |
Data sourced from a study on a related piperazine derivative. researchgate.net
Spectroscopic and Advanced Characterization of 1 2 Hydroxyethyl Piperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework. Analysis of the chemical shifts, signal integrations, and coupling patterns provides detailed information about the electronic environment and connectivity of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the different types of protons present in a molecule. In a hypothetical ¹H NMR spectrum of 1-(2-hydroxyethyl)piperazin-2-one, distinct signals would be expected for the protons of the hydroxyethyl (B10761427) group and the piperazinone ring.
The protons on the piperazine (B1678402) ring would likely appear as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The protons on the carbon adjacent to the amide nitrogen (C3) would be expected to resonate at a different chemical shift compared to those adjacent to the tertiary amine (C5 and C6). The presence of the carbonyl group at the 2-position would significantly influence the chemical shift of adjacent protons, typically shifting them downfield.
The protons of the 2-hydroxyethyl side chain would present as two distinct signals, likely triplets, corresponding to the methylene (B1212753) group attached to the nitrogen (-N-CH₂-) and the methylene group attached to the hydroxyl group (-CH₂-OH). The hydroxyl proton itself would likely appear as a broad singlet, the position of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OH | Variable | Broad Singlet |
| -N-CH₂- (ring) | ~3.0 - 3.5 | Multiplet |
| -C(O)-N-CH₂- (ring) | ~3.2 - 3.8 | Multiplet |
| -N-CH₂-CH₂-OH | ~2.5 - 3.0 | Triplet |
| -N-CH₂-CH₂-OH | ~3.5 - 4.0 | Triplet |
| -NH- (ring) | Variable | Broad Singlet |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule, assuming no accidental equivalence.
The carbonyl carbon (C2) would be the most downfield signal, typically appearing in the range of 160-180 ppm. The carbons of the piperazine ring would resonate in the midfield region, with their exact chemical shifts influenced by the adjacent nitrogen atoms and the carbonyl group. The two carbons of the hydroxyethyl side chain would also give rise to distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O | 160 - 180 |
| -N-CH₂- (ring) | 40 - 60 |
| -C(O)-N-CH₂- (ring) | 40 - 60 |
| -N-CH₂-CH₂-OH | 50 - 70 |
| -N-CH₂-CH₂-OH | 55 - 75 |
| Ring Carbons | 40-60 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
While 1D NMR provides fundamental information, complex structures often require advanced 2D NMR techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for structural elucidation.
COSY experiments would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the piperazinone ring and the hydroxyethyl side chain.
HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For this compound (C₆H₁₂N₂O₂), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Exact Mass | 144.0899 |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive Mode) |
| Observed Ion [M+H]⁺ | 145.0977 |
Note: The data in this table is predictive. Actual experimental values should be very close to these calculated masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would serve two primary purposes: assessing the purity of a sample and confirming the identity of the compound through its characteristic mass spectrum.
The gas chromatogram would indicate the presence of any volatile impurities. The mass spectrometer would generate a fragmentation pattern for the parent molecule. This pattern, or "fingerprint," is typically unique to a specific compound and can be compared to library spectra for identification. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the hydroxyethyl group or cleavage of the piperazinone ring, providing further structural confirmation.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 1-(2-Hydroxyethyl)piperazine and its complexes.
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. In the analysis of 1-(2-Hydroxyethyl)piperazine and its derivatives, FT-IR spectra confirm the presence of key functional groups and can indicate coordination with metal centers. masjaps.comnih.gov
The spectrum of 1-(2-Hydroxyethyl)piperazine typically displays a broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyethyl group. masjaps.comresearchgate.net The N-H stretching vibrations of the piperazine ring may be observed in the same region. masjaps.com Bands appearing in the 2950-2800 cm⁻¹ range are assigned to the symmetric and asymmetric stretching vibrations of C-H bonds. researchgate.net Furthermore, C-N and C-O stretching vibrations are typically found in the fingerprint region between 1100 cm⁻¹ and 1000 cm⁻¹. researchgate.net
When 1-(2-Hydroxyethyl)piperazine acts as a ligand in metal complexes, shifts in these characteristic bands can provide evidence of coordination. For instance, changes in the O-H and C-N stretching frequencies can indicate the involvement of the hydroxyl and piperazine nitrogen atoms in bonding with a metal ion. masjaps.com
Table 1: Characteristic FT-IR Absorption Bands for 1-(2-Hydroxyethyl)piperazine and its Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3400 - 3300 | O-H stretch (broad) | Hydroxyl (-OH) | masjaps.comresearchgate.net |
| ~3250 | N-H stretch | Piperazine amine (-NH) | masjaps.com |
| ~2950 - 2800 | C-H stretch | Alkane (-CH₂) | researchgate.net |
| ~1450 | C-H bend | Alkane (-CH₂) | researchgate.net |
| ~1100 - 1000 | C-O, C-N stretch | Alcohol, Amine | researchgate.net |
Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of molecules. csic.es It is particularly useful for detecting non-polar bonds and symmetric vibrations that may be weak or absent in an IR spectrum. For 1-(2-Hydroxyethyl)piperazine and its derivatives, Raman spectra provide additional information on the skeletal vibrations of the piperazine ring and the carbon backbone. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental Raman and FT-IR data to achieve a complete assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net This combined approach allows for a detailed understanding of the molecule's structural and spectroscopic properties in its ground state. nih.gov Studies on related compounds, such as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES), have demonstrated the power of this method in assigning vibrational bands with high accuracy. nih.govresearchgate.net
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD techniques are vital for the complete structural elucidation of 1-(2-Hydroxyethyl)piperazine derivatives.
When suitable single crystals can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including precise bond lengths, bond angles, and conformational details. csic.es This technique is crucial for understanding how the 1-(2-Hydroxyethyl)piperazine ligand coordinates to metal centers and how the resulting complexes pack in the solid state.
For example, a study on a lead(II) complex with 1-(2-Hydroxyethyl)piperazine revealed a one-dimensional polymeric chain structure where the organic cation is inserted between inorganic layers. csic.escore.ac.uk The analysis confirmed the chair conformation of the piperazine ring and detailed the extensive hydrogen bonding network (N-H···Cl and O-H···Cl) that stabilizes the crystal lattice. core.ac.uk Such detailed structural information is invaluable for establishing structure-property relationships.
Table 2: Example Crystallographic Data for a 1-(2-Hydroxyethyl)piperazine Derivative
| Parameter | [C₆H₁₆N₂O]PbCl₄ | Reference |
| Crystal System | Triclinic | core.ac.uk |
| Space Group | P-1 | core.ac.uk |
| a (Å) | 5.9926(2) | core.ac.uk |
| b (Å) | 10.3691(5) | core.ac.uk |
| c (Å) | 11.3558(4) | core.ac.uk |
| α (°) | 111.755(4) | core.ac.uk |
| β (°) | 96.080(3) | core.ac.uk |
| γ (°) | 105.948(4) | core.ac.uk |
| Volume (ų) | 619.66(4) | core.ac.uk |
| Z | 2 | core.ac.uk |
Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity of a bulk crystalline sample. nf-itwg.org The resulting diffraction pattern is a fingerprint of the crystalline phase, and by comparing the experimental pattern to one simulated from single-crystal XRD data, the homogeneity of the bulk material can be verified. csic.esnih.gov
This analysis is a critical quality control step in synthesis, ensuring that the characterized single crystal is representative of the entire batch. nih.gov For novel materials, PXRD is used to confirm that a pure, single-phase product has been obtained. For example, in the synthesis of a lead-halide hybrid based on 1-(2-hydroxyethyl)piperazine, the perfect match between the experimental PXRD pattern and the simulated one confirmed the phase purity of the synthesized compound. csic.es
Electron Microscopy and Elemental Analysis
To fully characterize a new compound, its elemental composition and surface morphology must be determined. Elemental analysis provides the relative amounts of each element present, while electron microscopy visualizes the material's surface features.
In the synthesis of derivatives and complexes of 1-(2-Hydroxyethyl)piperazine, elemental analysis is routinely performed to confirm that the empirical formula of the synthesized product matches the proposed molecular structure. This is typically achieved using a CHNS elemental analyzer, which provides the weight percentages of carbon, hydrogen, nitrogen, and sulfur. masjaps.comrsc.org The close agreement between calculated and experimentally found percentages provides strong evidence for the successful synthesis of the target compound. masjaps.com
Field Emission Scanning Electron Microscopy (FESEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can be used to study the surface morphology and elemental composition of materials functionalized with 1-(2-Hydroxyethyl)piperazine. nih.gov FESEM provides high-resolution images of the sample's surface, while EDS analysis confirms the presence of expected elements, further corroborating the identity and functionalization of the material. nih.gov
Field Emission Scanning Electron Microscopy (FESEM) for Morphology
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface morphology of materials at the micro- and nanoscale.
In a study on 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (B1173437), FESEM analysis was employed to examine the surface structure of the synthesized composite material. researchgate.net The FESEM images revealed the successful functionalization and magnetization of the biopolymeric spores of Lycopodium clavatum. researchgate.net The morphology of the resulting material is a critical factor in its application, for instance, as a microcarrier. researchgate.net
Similarly, FESEM has been utilized to study the morphology of other piperazine derivatives. For instance, in the development of piperazine-based ionic liquids immobilized on nanoparticles, FESEM was used to observe the surface of the catalysts. researchgate.net The analysis of piperazinium nano silica (B1680970) sulfonate (PNSS) by FESEM helped in characterizing its structure. researchgate.net Another study on piperazine-sulphonamide linked Schiff bases used FESEM to visualize the inhibition of Candida albicans biofilm formation, where images showed individual cells in the presence of the compound, indicating biofilm inhibition. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy to provide qualitative and quantitative information on the elemental composition of the sample's surface.
In the investigation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin, EDS analysis was conducted to confirm the elemental composition of the modified spores. researchgate.net The presence of key elements was verified, providing evidence for the successful functionalization. researchgate.net
EDS has been widely applied to various piperazine derivatives to confirm their composition. For instance, the elemental analysis of a piperazine-modified magnetic graphene oxide nanocomposite was performed using EDS to characterize its physicochemical properties. researchgate.net In another study, EDS was used to analyze a titanium nanomaterial-based sulfonic acid catalyst, confirming the presence of titanium, oxygen, carbon, and sulfur. researchgate.net Furthermore, the structures of novel Schiff bases containing a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety were identified using a suite of techniques including EDS. mdpi.com
These examples demonstrate the importance of EDS in verifying the elemental makeup of newly synthesized piperazine derivatives, which is a fundamental step in their characterization.
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in determining the thermal stability and phase behavior of chemical compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a key technique for determining the thermal stability and decomposition profile of materials.
The thermal stability of piperazine and its derivatives is a critical parameter for their application in various fields. Generally, piperazine derivatives are known to degrade at temperatures above 200°C. However, the specific decomposition temperature can be influenced by the nature of the substituents. For instance, the introduction of cyclohexyl groups may lower the thermal stability.
A study on the thermal properties of Cd(II) and Hg(II) complexes containing N,N'-bis(2-hydroxyethyl)piperazine (bheppz) showed that the complexes exhibit distinct thermal decomposition patterns. masjaps.com In the case of the cadmium complex, the bheppz ligand was released in a single exothermic step between 246°C and 346°C. masjaps.com The mercury complex, however, was stable up to 117°C before the exothermic decomposition and loss of the bheppz ligand. masjaps.com
In another study, TGA was used to characterize nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid. The TGA curve revealed an initial weight loss due to the loss of water molecules, followed by further weight loss at higher temperatures corresponding to the removal of organic moieties and decomposition of the framework. researchgate.net These findings underscore the importance of TGA in evaluating the thermal limits of piperazine-based materials.
| Compound/Derivative | Decomposition Temperature (°C) | Observations | Reference |
| Piperazine derivatives (general) | >200 | Cyclohexyl groups may lower stability | |
| [Cd(sac)₂(bheppz)]n | 246-346 | Exothermic release of bheppz ligand | masjaps.com |
| [Hg(sac)₂(bheppz)]n | 117-197 | Exothermic release of bheppz ligand | masjaps.com |
| Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid | 25-100 (water loss), >100 | Further decomposition at higher temperatures | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study phase transitions, such as melting, crystallization, and glass transitions.
The phase behavior of piperazine derivatives has been investigated using DSC. For example, new meloxicam (B1676189) derivatives incorporating a phenylpiperazine moiety were synthesized, and their interaction with phospholipid bilayers was studied using DSC. mdpi.com The thermograms showed that the structure of the linker between the 1,2-benzothiazine scaffold and the phenylpiperazine moiety significantly influenced the interaction with the dipalmitoylphosphatidylcholine (DPPC) bilayer. mdpi.com
In another study, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine (HEHPP) was synthesized and characterized by DSC to determine its boiling and freezing points, which were found to be 192.0°C and -48.6°C, respectively. researchgate.net A patent for a new crystal of a piperazine compound reported an endothermic peak at approximately 170°C in the DSC analysis, indicating a phase transition. google.com
| Compound/Derivative | Transition Temperature (°C) | Type of Transition | Reference |
| Meloxicam-piperazine derivatives | Varied | Interaction with DPPC bilayer | mdpi.com |
| 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine | 192.0 (boiling), -48.6 (freezing) | Boiling and freezing points | researchgate.net |
| Crystalline piperazine compound | ~170 | Endothermic peak (phase transition) | google.com |
Surface Characterization Techniques
The surface properties of materials are critical for a wide range of applications, and specialized techniques are required for their detailed analysis.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
The surface chemistry of piperazine-grafted reduced graphene oxide (RGO-N-(piperazine)) was investigated using XPS. researchgate.net The XPS spectra confirmed the successful covalent modification of the reduced graphene oxide with piperazine. The C 1s, N 1s, and O 1s core-level spectra provided detailed information about the chemical bonding environments of these elements on the surface of the nanocomposite. researchgate.net
XPS has also been used to study the interaction of piperazine derivatives with metal surfaces. In one study, the inhibition mechanism of two piperazine derivatives on copper was assessed using XPS, which detected the formation of a Cl-Cu bond in one of the derivatives.
While direct XPS data for this compound is not prevalent in the literature, the NIST X-ray Photoelectron Spectroscopy Database serves as a resource for XPS data of various compounds, including piperazine. nist.gov The analysis of related compounds demonstrates the power of XPS in elucidating the surface chemistry of functionalized materials.
| Derivative | Key Findings from XPS | Reference |
| RGO-N-(piperazine) | Confirmed covalent modification and provided details on C 1s, N 1s, and O 1s bonding environments. | researchgate.net |
| Piperazine derivatives on copper | Detected the formation of a Cl-Cu bond, indicating interaction with the metal surface. |
Other Spectroscopic Characterization (e.g., UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, these transitions are typically associated with the presence of chromophores, which are functional groups or parts of a molecule that absorb light.
In the case of this compound, the core structure contains a lactam (a cyclic amide) within the piperazin-2-one (B30754) ring. The carbonyl group (C=O) of the lactam is the primary chromophore. Generally, amides exhibit a weak absorption band in the UV region, which is attributed to the n → π* electronic transition of the lone pair of electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group.
A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for this compound. While UV-Vis data for various derivatives of the related compound 1-(2-hydroxyethyl)piperazine are available, these are not directly applicable to the target compound due to structural differences, most notably the presence of the carbonyl group in the piperazin-2-one ring. For instance, a study on a lead(II) complex with 1-(2-hydroxyethyl)piperazine reported absorption peaks at 250 nm and 290 nm, which were attributed to the metal-ligand complex and not the piperazine derivative alone. csic.es Similarly, research on naphthalimide-piperazine derivatives shows absorption maxima that are characteristic of the larger conjugated naphthalimide system, not the piperazine moiety itself.
Without experimental data for this compound, a detailed analysis of its UV-Vis spectroscopic properties, including a data table of absorption maxima (λmax), is not possible at this time. Further experimental investigation would be required to determine the precise UV-Vis absorption characteristics of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Molecular Structure and Vibrational Spectra
No published DFT studies specifically detailing the molecular structure or vibrational spectra of 1-(2-Hydroxyethyl)piperazin-2-one were found. While DFT calculations have been used to investigate the formation pathways of degradation products in systems where this compound may be present, the specific computational data for this molecule is not provided in those studies. whiterose.ac.uk
Hartree-Fock Method for Electronic Structure and Conformational Analysis
There is no available research that uses the Hartree-Fock method to investigate the electronic structure or perform a conformational analysis on this compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
A frontier molecular orbital analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, has not been published for this compound.
Molecular Dynamics and Simulation Studies
Conformational Dynamics and Stability
No molecular dynamics or simulation studies focusing on the conformational dynamics and stability of this compound could be located in the scientific literature.
Reaction Pathway Modeling in Complex Chemical Systems
While this compound is mentioned as a product in complex chemical systems, detailed reaction pathway modeling focusing on its formation or subsequent reactions is not available. whiterose.ac.uk
Degradation Mechanism Studies of Piperazine (B1678402) Derivatives
Computational and theoretical studies, alongside experimental work, have been crucial in elucidating the complex degradation pathways of piperazine and its derivatives, particularly under conditions relevant to post-combustion CO2 capture. The thermal and oxidative stability of these compounds is a critical factor for their industrial application.
Research indicates that piperazine (PZ) and its derivatives are among the most thermally stable amines, with allowable stripper temperatures potentially exceeding 160°C. utexas.edu However, degradation still occurs, and its mechanisms are of significant interest. Thermal degradation is believed to proceed through nucleophilic substitution (SN2) reactions. utexas.eduresearchgate.net A proposed initial step involves the ring-opening of a protonated piperazine molecule via nucleophilic attack by another piperazine molecule. researchgate.netresearchgate.net
A wide array of degradation products have been identified from piperazine and its derivatives. For piperazine itself, major thermal degradation products include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP). utexas.eduresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to rationalize the formation routes of these and other byproducts, such as 1-(2-aminoethyl)-2-imidazolidone (AEI) and N-(2-hydroxyethyl)piperazine (HEP). acs.org
The specific compound This compound (HEPO) has been identified as a secondary degradation product in amine-based CO2 capture systems. researchgate.netmdpi.com It is understood to form from the degradation of primary amines containing a hydroxyethyl (B10761427) group, such as monoethanolamine (MEA). researchgate.netmdpi.com The formation pathways for such degradation products are complex and can involve multiple steps of dealkylation, addition reactions, and ring closures. tandfonline.com The presence of a hydroxyethyl group and the ring structure are key determinants of stability; studies comparing 5- and 6-membered rings show that the 6-membered piperazine ring is generally more stable. researchgate.netnih.gov
Thermodynamic and Kinetic Modeling
Due to its identification as a degradation byproduct, specific thermodynamic and kinetic models for this compound as a primary CO2 sorbent are not available in the reviewed literature. However, extensive modeling has been performed on the structurally similar and widely studied CO2 capture agent, 1-(2-Hydroxyethyl)piperazine (HEPZ) . The following sections present data for HEPZ to illustrate the computational approaches used for this class of molecules.
The acid dissociation constant (pKa) is a fundamental property that governs the reactivity and CO2 absorption capacity of an amine. Potentiometric titration is a common experimental method for determining pKa values at various temperatures. uregina.caacs.org These experimental values are crucial for validating computational models.
For the related compound 1-(2-Hydroxyethyl)piperazine (HEPZ) , which has two protonation sites, the pKa values have been determined experimentally. uregina.caacs.orgresearchgate.net The addition of the hydroxyethyl group to the piperazine ring influences its basicity compared to the parent piperazine molecule. uregina.ca
The temperature dependence of the pKa allows for the calculation of key thermodynamic properties for the dissociation process, such as the standard enthalpy (ΔH°) and entropy (ΔS°), using the van't Hoff equation. uregina.caacs.org
| Temperature (K) | pKa1 | pKa2 | Reference |
|---|---|---|---|
| 298 | 9.09 | 4.50 | uregina.ca |
| 298.15 | 9.07 | 4.53 | acs.org |
| 303 | 8.95 | 4.41 | uregina.ca |
| 303.15 | 8.94 | 4.42 | acs.org |
| 313 | 8.69 | 4.22 | uregina.ca |
| 313.15 | 8.68 | 4.23 | acs.org |
| 323 | 8.43 | 4.05 | uregina.ca |
| 323.15 | 8.42 | 4.04 | acs.org |
| 333.15 | 8.18 | 3.86 | acs.org |
| Dissociation | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·mol⁻¹·K⁻¹) | Reference |
|---|---|---|---|
| First (pKa1) | 43.1 | -0.031 | uregina.ca |
| Second (pKa2) | 33.9 | -0.076 | uregina.ca |
| First (pKa1) | 43.03 | - | acs.org |
| Second (pKa2) | 34.11 | - | acs.org |
The kinetics of CO2 absorption into aqueous amine solutions are often modeled using mechanisms such as the zwitterion mechanism or the termolecular mechanism. osti.govutexas.edu The zwitterion mechanism, first proposed by Caplow and reintroduced by Danckwerts, is widely used to describe the reaction between CO2 and primary or secondary amines. osti.govutexas.edu It involves two main steps:
Formation of a zwitterionic intermediate through the reaction of the amine with CO2.
Deprotonation of the zwitterion by a base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, to form a stable carbamate (B1207046). utexas.edu
For tertiary amines like 1-(2-Hydroxyethyl)piperazine (HEPZ), which lack a proton on the nitrogen atom, direct carbamate formation via the zwitterion mechanism is not possible. Instead, they are understood to act as base catalysts for the hydration of CO2, leading to the formation of bicarbonate. ntnu.nonih.gov
First-principles assessments and ab initio molecular dynamics (AIMD) simulations have been used to investigate these reaction pathways at a fundamental level for solvents like piperazine. utexas.edu Such studies confirm that CO2 capture occurs via a two-step mechanism involving a zwitterionic intermediate, which is then deprotonated by a base to form carbamate. utexas.edu The reaction scheme for CO2 with HEPZ is complex, and modeling efforts often rely on developing comprehensive thermodynamic models that account for all relevant equilibrium reactions in the aqueous phase. frontiersin.orgfrontiersin.org
For CO2 capture applications, accurately modeling the vapor-liquid equilibrium (VLE) of the amine-H2O-CO2 system is essential for process simulation, design, and optimization. frontiersin.orgbohrium.com A rigorous thermodynamic model can predict properties like CO2 solubility (loading), partial pressures, and the heat of absorption. frontiersin.org
For the 1-(2-Hydroxyethyl)piperazine (HEPZ)–H2O–CO2 system , a thermodynamic model has been developed and validated within Aspen Plus using the electrolytic Non-Random Two-Liquid (eNRTL) activity model. frontiersin.orgfrontiersin.org This process involves:
Experimental Data Acquisition : Measuring VLE data, such as CO2 solubility in aqueous HEPZ solutions at various temperatures, pressures, and amine concentrations. frontiersin.org This is often done using a gas–liquid double circulation kettle or similar apparatus. frontiersin.org
Parameter Regression : Using the experimental data to regress key model parameters. This includes physical parameters for the amine and its protonated species, as well as binary interaction parameters for the eNRTL model. frontiersin.orgfrontiersin.org
Model Validation : Comparing the model's predictions against experimental data for CO2 partial pressure and heat of absorption to ensure accuracy. bohrium.com
Such validated models allow for the prediction of crucial process performance indicators, including the cyclic CO2 capacity and the distribution of different ionic species in the solution at various CO2 loadings. frontiersin.orgfrontiersin.org
Advanced Property Predictions
Molecular Electrostatic Potential (MEP) analysis is a computational tool used to predict and understand the reactive behavior of molecules. ekb.egnih.gov By calculating the electrostatic potential on the surface of a molecule, an MEP map can be generated. This map visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow) : These areas are electron-rich and are prone to attack by electrophiles.
Positive Regions (Blue) : These areas are electron-deficient (or have acidic protons) and are susceptible to attack by nucleophiles.
While no specific MEP analysis for this compound was found in the search results, the principles can be applied based on its structure. An MEP analysis would likely reveal:
A strong negative potential around the carbonyl oxygen (=O) and the oxygen of the hydroxyl (-OH) group, indicating these are primary sites for electrophilic attack or hydrogen bonding.
A positive potential localized around the hydrogen atom of the hydroxyl group and the hydrogen on the secondary amine (-NH) group, identifying them as the most acidic protons and likely sites for deprotonation or interaction with nucleophiles.
This type of analysis has been successfully applied to related molecules, such as piperazine derivatives and other complex organic compounds, to correlate with experimental findings and explain reactive sites. ekb.egnih.govresearchgate.net The insights gained from MEP maps are valuable for understanding reaction mechanisms, including degradation pathways and interactions with other molecules like CO2.
Fukui Functions for Chemically Reactive Sites
Fukui functions are essential tools in computational chemistry for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the conceptual density functional theory (DFT) and are based on the change in electron density as the number of electrons in the molecule changes. researchgate.net The condensed Fukui function, in particular, provides a value for each atomic site, indicating its propensity to either donate or accept electrons.
For this compound, the calculation of Fukui functions can pinpoint the atoms most likely to participate in chemical reactions. The function ƒ+(r) indicates the reactivity towards a nucleophilic attack (electron acceptance), while ƒ-(r) points to reactivity towards an electrophilic attack (electron donation). A dual descriptor, Δƒ(r) = ƒ+(r) - ƒ-(r), can further refine these predictions, with Δƒ(r) > 0 suggesting an electrophilic site and Δƒ(r) < 0 indicating a nucleophilic site.
While specific Fukui function data for this compound is not extensively documented in publicly available research, analysis of similar piperazine derivatives allows for informed predictions. researchgate.nettandfonline.com In piperazine structures, the nitrogen atoms are typically strong nucleophilic sites due to their lone pairs of electrons. The carbonyl oxygen in the piperazin-2-one (B30754) ring would also be expected to be a nucleophilic center. Conversely, the carbonyl carbon is a primary electrophilic site, susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl group and the N-H group are also potential sites for electrophilic attack.
Table 1: Predicted Fukui Function Indices for Key Atoms in this compound
| Atom | Predicted ƒ+ (Nucleophilic Attack) | Predicted ƒ- (Electrophilic Attack) | Predicted Reactivity |
| O (carbonyl) | High | Low | Nucleophilic |
| N1 (amide) | Moderate | Moderate | Nucleophilic |
| C2 (carbonyl) | High | Low | Electrophilic |
| N4 | High | High | Nucleophilic |
| O (hydroxyl) | Moderate | High | Nucleophilic |
| C (hydroxyethyl) | Low | Moderate | Electrophilic |
Note: The values in this table are predictive and based on the analysis of functionally similar chemical structures in the absence of direct research on this compound.
Computational Studies of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. preprints.orgtandfonline.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of significant NLO activity.
For a molecule to exhibit NLO properties, it typically needs to have a non-centrosymmetric structure and a significant intramolecular charge transfer. acs.orgphyschemres.org The structure of this compound, with its electron-donating (amine and hydroxyl groups) and electron-withdrawing (carbonyl group) functionalities, suggests the potential for NLO behavior. The hydroxyethyl group can further enhance these properties by increasing the molecule's asymmetry and modifying the electronic distribution.
Table 2: Predicted Nonlinear Optical Properties of this compound
| Property | Predicted Value | Unit |
| Dipole Moment (μ) | Moderate to High | Debye |
| Linear Polarizability (α) | Moderate | a.u. |
| First-Order Hyperpolarizability (β) | Moderate | a.u. |
Note: The values in this table are qualitative predictions based on the structural features of the molecule and findings for related piperazine derivatives. Actual values would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, NBO analysis would reveal several important intramolecular interactions. Significant charge delocalization is expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the lone pair of the N4 nitrogen atom can delocalize into the antibonding σ* orbitals of the neighboring C-C and C-H bonds. Similarly, the lone pairs of the carbonyl and hydroxyl oxygen atoms would exhibit significant delocalization.
A particularly important interaction to investigate would be the hyperconjugation involving the carbonyl group. The lone pairs of the amide nitrogen (N1) are expected to show strong delocalization into the π* antibonding orbital of the C=O bond, which is characteristic of amide resonance. The strength of these interactions, as indicated by the E(2) values, provides a quantitative measure of the electronic stabilization and the deviation from a simple, localized Lewis structure.
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C2=O) | High | Amide Resonance |
| LP (N4) | σ* (C-C) | Moderate | Hyperconjugation |
| LP (Ocarbonyl) | σ* (N1-C2) | Moderate | Hyperconjugation |
| LP (Ohydroxyl) | σ* (C-C) | Moderate | Hyperconjugation |
Note: This table presents predicted interactions and relative stabilization energies based on established principles of NBO analysis and data from analogous molecular systems.
Advanced Applications and Research Horizons
Role as a Chemical Intermediate in Industrial Processes
As a foundational chemical building block, 1-(2-Hydroxyethyl)piperazin-2-one is instrumental in the synthesis of a wide array of value-added products. guidechem.com Its dual reactivity, stemming from the nucleophilic character of the piperazine (B1678402) ring and the hydroxyl group, allows it to participate in diverse chemical transformations. guidechem.com
Specialty Chemical Manufacturing
This compound serves as a crucial intermediate in the production of various specialty chemicals. royal-chem.comfscichem.com It is a key precursor in the synthesis of active pharmaceutical ingredients (APIs), including neuroleptic agents. guidechem.commallakchemicals.comchemicalbook.comsfdchem.com The incorporation of the piperazine ethanol (B145695) moiety can impart specific pharmacological properties to the final drug molecule. guidechem.com Beyond pharmaceuticals, it is also utilized in the manufacturing of agrochemicals and synthetic fibers. guidechem.comchemicalbook.comsfdchem.com Its role as a versatile building block is fundamental to creating complex molecules required by these specialized industries. guidechem.com
Polymer Industry (e.g., Polyurethane Catalysts)
In the polymer industry, this compound is a key intermediate in the manufacture of amine catalysts used in polyurethane (PU) production. cymitquimica.comottokemi.commedchemexpress.com One of its most significant applications is in the synthesis of triethylenediamine (TEDA), a powerful gelling catalyst for polyurethane foams. fscichem.comottokemi.commedchemexpress.comfishersci.at Tertiary amine catalysts, like those derived from this compound, are crucial for promoting the reaction between isocyanates and polyols to form the polymer backbone, as well as the reaction between isocyanates and water, which generates carbon dioxide gas for foaming. topicsonchemeng.org.my The use of alcohol amine catalysts can help in adjusting reaction rates and reducing costs in PU formulations. topicsonchemeng.org.my
Development of Corrosion Inhibitors and Surfactants
The molecular structure of this compound makes it an effective precursor for both corrosion inhibitors and surfactants. chemicalbook.comsfdchem.comcymitquimica.comottokemi.com
For corrosion inhibitors , its ability to form stable complexes with metal ions like iron and copper helps in preventing corrosion. fscichem.comfscichem.com Organic corrosion inhibitors containing nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive environments, such as acidic solutions used in industrial processes. fscichem.comfscichem.commdpi.com This protective layer inhibits both anodic and cathodic reactions of corrosion. mdpi.com
In the production of surfactants , the compound's structure provides both hydrophilic (from the hydroxyethyl (B10761427) group) and lipophilic (from the piperazine ring) characteristics. This amphiphilic nature is essential for synthesizing non-ionic surfactants used in a variety of products like cleaners, detergents, and emulsions, where they function to reduce surface tension. fscichem.comfscichem.com
Contributions to Environmental Science and Engineering
The unique properties of this compound have led to its investigation in environmental applications, particularly in the mitigation of greenhouse gases.
Carbon Dioxide Capture Technologies
Amine scrubbing is a leading technology for capturing carbon dioxide (CO₂) from industrial flue gases. ulb.ac.be this compound, referred to in this context as N-(2-Hydroxyethyl)piperazine (HEPZ), has emerged as a promising solvent for this purpose. frontiersin.orgfrontiersin.org Compared to traditional amines like monoethanolamine (MEA) or its parent compound piperazine (PZ), HEPZ offers several advantages, including better water solubility, higher thermal stability, a significantly higher boiling point (246°C), and a lower melting point (-38.5°C). frontiersin.orgfrontiersin.org These properties reduce solvent loss through volatilization at the high temperatures used in the regeneration process and prevent crystallization issues at lower temperatures. frontiersin.org
Understanding the reaction kinetics between CO₂ and the amine solution is critical for designing efficient absorption towers. Research has been conducted to characterize the absorption of CO₂ into aqueous solutions of this compound.
One study employed a stopped-flow apparatus to determine the reaction kinetics over a temperature range of 293–313 K and an amine concentration range of 0.20–1.00 kmol/m³. researchgate.net The results indicated that the base-catalyzed hydration mechanism could accurately describe the reaction kinetics. researchgate.net Another research effort utilized digital holographic Mach-Zehnder interferometry to study the phenomena occurring at the gas-liquid interface during CO₂ absorption. ulb.ac.be This method allows for the measurement of refractive index variations in the liquid, providing insights into the concentration profiles and mass transfer rates of CO₂ in the amine solution. ulb.ac.be
The table below summarizes findings from a kinetic study of CO₂ absorption in aqueous 1-(2-Hydroxyethyl)piperidine (a structurally related amine), which provides a comparative reference for the types of parameters investigated in such studies.
Table 1: Kinetic Study Parameters for CO₂ Absorption
| Parameter | Value/Range | Source |
|---|---|---|
| Amine Concentration | 0.20-1.00 kmol/m³ | researchgate.net |
| Temperature Range | 293-313 K | researchgate.net |
| Kinetic Model | Base-Catalyzed Hydration | researchgate.net |
Thermodynamic models, such as the Electrolyte Non-Random Two-Liquid (ENRTL) model, have also been developed to accurately represent the vapor-liquid equilibrium (VLE) and heat capacity of the HEPZ/H₂O/CO₂ system, which is crucial for process simulation and optimization. frontiersin.orgfrontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-(2-Hydroxyethyl)piperazine, HEP, HEPZ, 1-Piperazineethanol |
| Triethylenediamine | TEDA |
| Monoethanolamine | MEA |
| Piperazine | PZ |
| Carbon Dioxide | CO₂ |
| Isocyanate | -NCO |
| Polyol | -OH |
| Iron | Fe |
| Copper | Cu |
| 3-(2-hydroxyethylamino)-1-phenylpropan-1-one | MY1 |
| 3-(2-aminoethylamino)-1-phenylpropan-1-one | MY2 |
| Formaldehyde | - |
| Acetophenone | - |
| Ethanolamine (B43304) | - |
Catalytic Applications
The catalytic potential of piperazine derivatives is a significant field of research. While specific applications for this compound are not detailed in the search results, the closely related compound N-(2-Hydroxyethyl)piperazine (HEPZ) demonstrates notable catalytic activity.
N-(2-Hydroxyethyl)piperazine has been identified as a cost-effective and highly efficient organocatalyst. nih.govresearchgate.net It promotes both inter- and intra-molecular direct C(sp²)–H arylation of unactivated arenes in the presence of a base like potassium tert-butoxide. nih.govresearchgate.net This transition-metal-free method is significant for synthesizing biaryls, with the catalyst demonstrating high functional group tolerance and versatility. nih.govnih.gov The reaction mechanism is suggested to involve aryl radical anions via a single-electron-transfer (SET) pathway. nih.gov
Table 1: Research Findings on Catalytic and CO2 Capture Applications
| Application | Compound | Key Finding | Citation |
|---|---|---|---|
| CO2 Capture | N-(2-Hydroxyethyl)piperazine (HEPZ) | Lower reboiler energy (3.018 GJ/tCO2) and higher cyclic capacity compared to MEA and PZ. | mdpi.comresearchgate.net |
| CO2 Capture | This compound | Identified as a major degradation product in MEA-based systems. | nsf.govdtu.dk |
| C–H Arylation | N-(2-Hydroxyethyl)piperazine (HEPZ) | Acts as an efficient organocatalyst for direct C-H arylation of unactivated arenes. | nih.govresearchgate.net |
| Zeolite Synthesis | N-(2-Hydroxyethyl)piperazine (HEPZ) | Functions as a co-template to synthesize nanosized SAPO-34 with enhanced MTO performance. | rsc.orgdicp.ac.cn |
In materials science, N-(2-Hydroxyethyl)piperazine (HEPZ) has been successfully used as a co-template in the synthesis of nanosized silicoaluminophosphate (SAPO)-34 zeolites. rsc.orgdicp.ac.cn The piperazinyl group in HEPZ helps to form the pure CHA phase of the zeolite, while the hydroxyl group assists in inhibiting crystal growth, resulting in nanocrystallines. rsc.org These nanosized SAPO-34 materials exhibit improved transport properties and show enhanced catalytic performance in the methanol-to-olefins (MTO) reaction. rsc.orgdicp.ac.cn
The development of novel heterogeneous catalysts is crucial for advancing sustainable chemical processes. While research describes the synthesis of N-(2-hydroxyethyl)piperazine using heterogeneous hydrogenation-dehydrogenation catalysts, specific information on the use of this compound to develop new heterogeneous catalysts is not available in the provided search results. google.com
Development of Novel Materials
The unique structural features of the piperazine ring, including its two nitrogen atoms, make it an ideal candidate for modification and incorporation into novel materials with specialized properties. nih.gov
While direct studies detailing the use of this compound for functionalizing magnetic nanoparticles are not extensively documented, research on its structural analog, 1-(2-hydroxyethyl)piperazine, demonstrates the viability of this approach. A notable study describes the successful functionalization and magnetization of bio-polymeric spores from Lycopodium clavatum (sporopollenin) using 1-(2-hydroxyethyl)piperazine. researchgate.net This process created a new organic-inorganic hybrid material, MNP-Sp-HEP, designed for the removal of heavy metals like lead(II) and arsenic(III) from aqueous solutions. researchgate.net
The synthesis involves grafting the piperazine derivative onto magnetic nanoparticles, which enhances the adsorption properties and provides a strong affinity for target pollutants. researchgate.netjapsonline.com The general strategy of using piperazine-functionalized magnetic nanoparticles is recognized as a method to create reusable heterogeneous catalysts for organic synthesis. researchgate.net This body of work suggests a strong potential for this compound to be used in similar applications, creating tailored nanoparticles for catalysis, environmental remediation, or biomedical uses.
The field of nonlinear optics (NLO) seeks materials that can alter the properties of light, a crucial function for technologies in optical switching and data storage. rsc.org Organic materials are highly valued for these applications due to their versatility and ease of structural modification. rsc.org Research into piperazine-based compounds has revealed their potential as effective NLO materials.
Studies on various piperazine derivatives confirm their NLO activity. physchemres.orgrsc.org For instance, the supramolecular compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP) was found to have significant third-order nonlinear susceptibility, marking it as a promising NLO material. rsc.orgrsc.org The piperazine ring in this compound adopts a chair conformation, and its interaction with donor and acceptor groups contributes to the NLO properties. rsc.orgrsc.org Similarly, spectral studies of piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) (PABS) have demonstrated its NLO properties, with a high transmittance range in the visible spectrum and notable blue emission in photoluminescence studies. worldscientific.com
Although these studies focus on other piperazine derivatives, they underscore the inherent potential of the piperazine scaffold for NLO applications. The specific structure of this compound, with its combination of a piperazinone ring and a hydroxyethyl group, presents an opportunity for the design of new NLO materials with unique properties, though this remains an area for future exploration.
Precursor in the Synthesis of Biologically Active Compounds
The piperazin-2-one (B30754) core is a recognized pharmacophore, and its derivatives are actively investigated for various therapeutic applications, including as cytotoxic agents against cancer cell lines. nih.gov The related 1-(2-hydroxyethyl)piperazine moiety has been explicitly selected as an essential component in the design of new molecules with significant biological activity due to its favorable properties. nih.gov
There is an urgent need for effective and safe radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov Research has identified derivatives of 1-(2-hydroxyethyl)piperazine as a highly promising class of radiation countermeasures. nih.govnih.govmdpi.com These compounds are designed to protect human cells from radiation-induced apoptosis (programmed cell death) and DNA damage. nih.govnih.gov
In one study, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated. nih.gov The compounds were tested for their ability to protect human lymphoblastic leukemia cells (MOLT-4) and peripheral blood mononuclear cells (PBMCs) from gamma radiation. The efficacy was measured by assessing cell viability and quantifying DNA damage using the dicentric chromosome assay (DCA). nih.gov Several derivatives demonstrated significant radioprotective effects with minimal toxicity, outperforming the standard radioprotective agent amifostine (B1664874) and its active metabolite WR1065. nih.gov
| Compound | Key Structural Feature | Observed Radioprotective Effect | Note |
|---|---|---|---|
| Compound 6 | Optimized for lipophilicity | Demonstrated the most significant radioprotective effects in vitro with minimal cytotoxicity. | Identified as the leading candidate for further development. nih.gov |
| Compound 3 | - | Showed notable efficacy, particularly in reducing the number of dicentric chromosomes. | Indicates strong potential to mitigate DNA damage from ionizing radiation. nih.gov |
| Compound 8 | - | Exhibited a radioprotective effect on cell survival in vitro and enhanced the 30-day survival of mice after whole-body irradiation. | Considered valuable for further research as a potential radioprotector. nih.gov |
These findings highlight that the 1-(2-hydroxyethyl)piperazine scaffold is a valuable starting point for developing safer and more effective radiation countermeasures. nih.gov
Inhibitors of cholinesterase enzymes (ChEs) are a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. nih.gov The piperazine scaffold is a component of many compounds investigated for this purpose. Research has shown that derivatives of 1-(2-hydroxyethyl)piperazine can act as cholinesterase inhibitors. nih.gov
One derivative, initially synthesized for radioprotective studies, had previously been identified as a lead structure for a novel group of cholinesterase inhibitors. nih.gov This highlights the multifunctional potential of this chemical class. Further studies have explored various piperazine derivatives, noting that those containing a 2-hydroxyethyl group can exhibit potent inhibitory activity, particularly against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Parasitic worm infections remain a significant global health problem, and piperazine itself has a long history of use as an anthelmintic drug. researchgate.netdrugbank.comnih.gov The mechanism of action for piperazine involves acting as a GABA receptor agonist on the muscle membranes of parasites. drugbank.com This leads to the hyperpolarization of nerve endings, causing a flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the intestinal lumen and is expelled from the host's body through normal peristalsis. drugbank.comnih.gov
The development of new anthelmintic agents often involves modifying known scaffolds like piperazine to improve efficacy and overcome resistance. dntb.gov.uaresearchgate.net Given the established activity of the parent compound, this compound serves as a potential precursor for the synthesis of novel anthelmintic agents with modified pharmacokinetic or pharmacodynamic properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(2-Hydroxyethyl)piperazin-2-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; ensure eyewash stations and safety showers are accessible .
- Storage : Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Avoid electrostatic buildup by grounding equipment .
- Spill Management : Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent reactive hazards .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Nucleophilic Substitution : React piperazinone derivatives with bromoethanol or similar hydroxyalkyl halides under reflux in ethanol. For example, 1-(pyridin-2-yl)piperazine can react with bromoacetic acid in the presence of KOH, followed by neutralization with HCl to isolate the product .
- Purification : Crystallize the crude product using ethanol/water mixtures to enhance purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR/IR Spectroscopy : Confirm molecular structure via H/C NMR (e.g., carbonyl peaks at ~170 ppm) and IR (C=O stretch ~1650 cm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-III can generate thermal ellipsoid plots to visualize atomic displacement .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve conflicting assignments. For example, unexpected H NMR splitting may indicate tautomerism or impurities .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data .
- Purity Checks : Employ HPLC or TLC to detect byproducts; recrystallize or column-purify if needed .
Q. What challenges arise in refining the crystallographic data of this compound using programs like SHELX, and how can they be mitigated?
- Methodological Answer :
- Data Resolution : High-resolution data (>0.8 Å) is critical. Use synchrotron sources for weakly diffracting crystals .
- Twinning : For twinned crystals, apply TWIN/BASF commands in SHELXL to model overlapping lattices .
- Hydrogen Bonding : Assign H-atoms via difference Fourier maps and refine with restraints to improve R-factors .
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Stoichiometry : Use a 1.5:1 molar ratio of bromoethanol to piperazinone to drive reactions to completion .
- Temperature Control : Reflux at 80–90°C for 10–12 hours maximizes conversion while minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
